methyl 1-methyl-1H-pyrrole-3-carboxylate
CAS No.: 40611-74-3
Cat. No.: VC3817073
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40611-74-3 |
|---|---|
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | methyl 1-methylpyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3 |
| Standard InChI Key | UNIFRBWRVMAKDB-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=C1)C(=O)OC |
| Canonical SMILES | CN1C=CC(=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Spectral Data
While experimental spectral data for this specific compound are scarce, related pyrrole carboxylates exhibit characteristic NMR and IR profiles:
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¹H NMR: Peaks corresponding to the pyrrole ring protons (δ 6.5–7.5 ppm) and methyl/ester groups (δ 2.5–3.8 ppm) .
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IR: Strong absorption bands for ester carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-N stretching (~1500 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Routes
The most plausible synthesis involves a modified Paal-Knorr pyrrole synthesis or cyclization of appropriate precursors:
Route 1: Cyclocondensation of N-Formylsarcosine and Methyl Propiolate
A method analogous to the synthesis of ethyl 1-methyl-3-pyrrolecarboxylate (yield: 88.4%) involves reacting N-formylsarcosine with methyl propiolate in acetic anhydride :
Key Conditions:
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Temperature: 80–100°C.
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Reaction time: 4–6 hours.
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Workup: Purification via column chromatography (hexane/ethyl acetate).
Route 2: Esterification of 1-Methyl-1H-Pyrrole-3-Carboxylic Acid
Direct esterification of the parent acid (CAS 36929-61-0) with methanol in the presence of a catalyst (e.g., H₂SO₄):
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water .
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Storage: Stable at room temperature under inert conditions. Prolonged exposure to moisture or light may degrade the ester moiety .
Applications in Organic Synthesis
Intermediate for Pharmaceutical Agents
Pyrrole carboxylates are key precursors in drug discovery:
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Anticancer Agents: Analogous dihydropyrrole carboxylates exhibit activity against kinase targets .
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Antimicrobials: Methyl esters of pyrrole derivatives show moderate antibacterial properties .
Flow Chemistry Applications
Methyl 1-methyl-1H-pyrrole-3-carboxylate’s derivatives have been utilized in continuous flow systems for scalable synthesis. For example, methyl 2-(2-methoxyphenyl)-1-tosyl-2,5-dihydro-1H-pyrrole-3-carboxylate was synthesized in 88% yield using flow reactors .
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